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Compound of Interest

Compound Name: TYRA-300

Cat. No.: B15575993

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of
TYRA-300, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in mouse
models of FGFR3-related skeletal dysplasias, specifically achondroplasia (ACH) and
hypochondroplasia (HCH). Detailed protocols for key experiments are provided to facilitate the
replication and further investigation of TYRA-300's therapeutic potential.

Introduction

Achondroplasia and hypochondroplasia are the most common forms of dwarfism, caused by
gain-of-function mutations in the FGFR3 gene.[1][2][3] These mutations lead to constitutive
activation of the FGFR3 signaling pathway, which disrupts chondrogenesis and osteogenesis,
resulting in disproportionately shortened long bones and other skeletal abnormalities.[1][2][3]
TYRA-300 is an orally administered, potent, and selective small-molecule inhibitor of FGFR3
designed to normalize the overactive signaling cascade.[1][2][4] Its selectivity for FGFR3 over
other FGFR isoforms, such as FGFR1, FGFR2, and FGFR4, is intended to provide a larger
therapeutic window and minimize off-target toxicities.[1][2][5] Preclinical studies in mouse
models harboring activating Fgfr3 mutations have demonstrated the potential of TYRA-300 to
rescue the skeletal phenotypes associated with these conditions.

Mechanism of Action
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TYRA-300 functions by directly inhibiting the tyrosine kinase activity of FGFR3. In pathological
conditions like achondroplasia and hypochondroplasia, mutant FGFR3 is overly active, leading
to downstream signaling through pathways such as the MAPK/ERK pathway.[1] This sustained
signaling in chondrocytes of the growth plate leads to reduced proliferation and differentiation,
ultimately impairing endochondral bone growth.[1][2][3] By blocking the kinase activity, TYRA-
300 effectively dampens this excessive signaling, as evidenced by a significant decrease in
phosphorylated ERK1/2 (pERK) positive cells in the growth plates of treated mice.[1] This
modulation of FGFR3 signaling restores normal chondrocyte proliferation and differentiation,
leading to improved bone growth.[1][2][3]

Click to download full resolution via product page

FGFR3 Signaling Pathway and TYRA-300 Inhibition.

Quantitative Data Summary

The efficacy of TYRA-300 has been quantified in various preclinical mouse models. The
following tables summarize the key findings.

Table 1: Efficacy of TYRA-300 in Fgfr3Y367C/+
(Achondroplasia Model) Mice
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%

Paramete Treatmen . Increase Referenc
Dose Duration p-value
r t Group VS. e
Vehicle
1.2
Body mg/kg/day
TYRA-300 15 days 17.6% <0.0001 [6]
Length (subcutane
ous)
1.2
Femur mg/kg/day 22.55% -
TYRA-300 15 days <0.0001 [1][6]
Length (subcutane 24.4%
ous)
1.2
Tibia mg/kg/day 33.01% -
TYRA-300 15 days <0.0001 [1][2]16]
Length (subcutane 38.3%
ous)
1.2
Ulna mg/kg/day
TYRA-300 15 days 23.51% - [1][2]
Length (subcutane
ous)
1.2
Humerus mg/kg/day
TYRA-300 15 days 15.52% - [1][2]
Length (subcutane
ous)
Lumbar 1.2
Vertebrae mg/kg/day
TYRA-300 15 days 23.9% <0.0001 [6]
(L4-L6) (subcutane
Length ous)
1.2
Skull mg/kg/day
TYRA-300 15 days 10.08% - [1]
Length (subcutane
ous)
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1.2
] mg/kg/day

Skull Width  TYRA-300 15 days 3.74% - [1]
(subcutane
ous)
1.2

Foramen
mg/kg/day

Magnum TYRA-300 15 days 25.17% - [1]
(subcutane

Area
ous)

Table 2: Efficacy of TYRA-300 in FgfraN534K/+
(Hypochondroplasia Model) Mice
%

Paramete Treatmen . Increase Referenc
Dose Duration p-value
r t Group VsS.
Vehicle

Femur 1.8

TYRA-300 21 days 3.70% <0.01 [71[8]
Length mg/kg/day
Tibia 1.8

TYRA-300 21 days 3.75% <0.05 [7118]
Length mg/kg/day
Humerus 1.8

TYRA-300 21 days 3.22% <0.05 [718]
Length mg/kg/day
Ulna 1.8

TYRA-300 21 days 5.03% <0.01 [7118]
Length mg/kg/day
Foramen 18
Magnum TYRA-300 ' 21 days 5.88% - [8]
A mg/kg/day

rea

Table 3: Efficacy of TYRA-300 in Wild-Type C57BL/6J
Mice
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%

Paramete Treatmen . Increase Referenc
Dose Duration p-value

r t Group VS. e

Vehicle

14 -

Naso-anal Statistically

TYRA-300 mg/kg/day 4 weeks 7.3% o [1]
Length Significant

(oral)

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

In Vivo Efficacy Study in Fgfr3Y367C/+ Achondroplasia
Mouse Model

Objective: To evaluate the effect of TYRA-300 on skeletal growth in a mouse model of
achondroplasia.

Animal Model:Fgfr3Y367C/+ mice, which mimic the phenotype of human achondroplasia.[1]

Materials:

TYRA-300 compound

Vehicle solution (e.g., appropriate buffer or suspension vehicle)

Fgfr3Y367C/+ and wild-type littermate mice (1 day old)

Standard laboratory animal housing and care facilities

Micro-CT scanner

Digital calipers

X-ray system

Procedure:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12128972/
https://www.benchchem.com/product/b15575993?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12128972/
https://www.benchchem.com/product/b15575993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Animal Acclimation: House animals in a controlled environment with a 12-hour light/dark
cycle and ad libitum access to food and water.

e Dosing:

o

Begin treatment at 1 day of age.[1]

[¢]

Administer TYRA-300 daily via subcutaneous injection at a dose of 1.2 mg/kg.[1][6]

[e]

Administer an equivalent volume of vehicle to the control group.

[e]

Continue daily dosing for 15 consecutive days.[1][6]
» Monitoring: Monitor animals daily for general health and any signs of toxicity.
o Endpoint Analysis (Day 16):
o Euthanize mice according to approved institutional protocols.
o Perform whole-body X-rays to visualize skeletal structures.[1]
o Measure naso-anal length as an indicator of overall growth.
o Dissect long bones (femur, tibia, humerus, ulna) and lumbar vertebrae (L4-L6).
o Measure the length of dissected bones using digital calipers.

o Perform micro-computed tomography (LCT) scans on the skull to assess skull dimensions
and foramen magnum area.[1]

 Histological Analysis:

o

Fix femurs in 4% paraformaldehyde, decalcify, and embed in paraffin.

[¢]

Section the growth plates and stain with Hematoxylin and Eosin (H&E) to evaluate the
architecture of the growth plate, including the proliferative and hypertrophic zones.[2]

[¢]

Perform immunohistochemistry for markers of proliferation (e.g., Ki67) and downstream
FGFR3 signaling (e.g., pERK).[1]
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« Data Analysis: Compare measurements between TYRA-300-treated and vehicle-treated
groups using appropriate statistical tests (e.g., t-test or ANOVA).

Start: Fgfr3-Y367C/+ Mice (1 day old)

Daily Subcutaneous Dosing (15 days)
- TYRA-300 (1.2 mg/kg)
- Vehicle Control

End|of Treatment

Daily Health Monitoring Endpoint Analysis (Day 16)

X-ray & uCT Imaging

Bone Length Measurement
Histology of Growth Plate

Statistical Analysis

Click to download full resolution via product page

In vivo Efficacy Study Workflow for Achondroplasia Model.

In Vivo Efficacy Study in FgfraN534K/+
Hypochondroplasia Mouse Model

Objective: To assess the efficacy of TYRA-300 in a mouse model of hypochondroplasia.
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Animal Model:Fgfr3N534K/+ (also referred to as Fgfr3Asn534Lys/+) mice, which carry a
mutation found in human hypochondroplasia.[1][7][8]

Materials:

TYRA-300 compound

Vehicle solution

Fgfr3N534K/+ and wild-type littermate mice (3 days old)

Standard laboratory animal housing and care facilities

Micro-CT scanner

Digital calipers

Procedure:

e Animal Acclimation: As described for the achondroplasia model.
e Dosing:

o Begin treatment at 3 days of age.[1][7]

o Administer TYRA-300 daily at a dose of 1.8 mg/kg.[1][7] A higher dose was explored in
this model due to the lower relative inhibition of the N540K mutation.[1]

o Administer vehicle to the control group.

o Continue daily dosing for 21 consecutive days.[1][7]
e Monitoring: Daily health monitoring.
o Endpoint Analysis (Day 24):

o Euthanize mice and perform analyses as described for the achondroplasia model,
focusing on long bone and skull measurements.
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e Immunohistochemistry:

o Stain growth plate sections for phosphorylated ERK1/2 (pERK) to confirm modulation of
FGFR3 downstream signaling.[1]

o Data Analysis: Compare measurements between treated and control groups.

Conclusion

TYRA-300 has demonstrated significant efficacy in preclinical mouse models of achondroplasia
and hypochondroplasia. The selective inhibition of FGFR3 by TYRA-300 leads to a
normalization of chondrocyte activity in the growth plate, resulting in increased bone growth
and partial restoration of skeletal proportionality.[1][2] These findings, supported by the detailed
protocols provided, offer a strong rationale for the continued clinical development of TYRA-300
as a potential therapy for individuals with FGFR3-related skeletal dysplasias.[1][6] The data
also suggest a favorable safety profile due to its selectivity, which may offer advantages over
less selective pan-FGFR inhibitors.[1][2][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven
models of chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]

2. JCI Insight - TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two
FGFR3-driven models of chondrodysplasia [insight.jci.org]

3. TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven
models of chondrodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Discovery of TYRA-300: First Oral Selective FGFR3 Inhibitor for the Treatment of
Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. tyrabio.investorroom.com [tyrabio.investorroom.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12128972/
https://www.benchchem.com/product/b15575993?utm_src=pdf-body
https://www.benchchem.com/product/b15575993?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12128972/
https://insight.jci.org/articles/view/189307
https://www.benchchem.com/product/b15575993?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12128972/
https://tyrabio.investorroom.com/2023-03-01-Tyra-Biosciences-Expands-Development-of-TYRA-300,-an-Oral-FGFR3-Selective-Agent,-into-Achondroplasia
https://pmc.ncbi.nlm.nih.gov/articles/PMC12128972/
https://insight.jci.org/articles/view/189307
https://www.researchgate.net/publication/383952093_Discovery_of_TYRA-300_First_Oral_Selective_FGFR3_Inhibitor_for_the_Treatment_of_Urothelial_Cancers_and_Achondroplasia
https://www.benchchem.com/product/b15575993?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12128972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12128972/
https://insight.jci.org/articles/view/189307
https://insight.jci.org/articles/view/189307
https://pubmed.ncbi.nlm.nih.gov/40178985/
https://pubmed.ncbi.nlm.nih.gov/40178985/
https://pubmed.ncbi.nlm.nih.gov/39258897/
https://pubmed.ncbi.nlm.nih.gov/39258897/
https://www.researchgate.net/publication/383952093_Discovery_of_TYRA-300_First_Oral_Selective_FGFR3_Inhibitor_for_the_Treatment_of_Urothelial_Cancers_and_Achondroplasia
https://tyrabio.investorroom.com/2023-03-01-Tyra-Biosciences-Expands-Development-of-TYRA-300,-an-Oral-FGFR3-Selective-Agent,-into-Achondroplasia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 7. Tyra Biosciences Announces Preclinical Proof-of-Concept Results with TYRA-300 in
Hypochondroplasia (HCH) | Tyra Biosciences, Inc. [ir.tyra.bio]

» 8. Tyra Biosciences Reports Preclinical Results for TYRA-300 in Hypochondroplasia
[synapse.patsnap.com]

 To cite this document: BenchChem. [TYRA-300: Application Notes and Protocols for Fgfr3
Mutant Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575993#tyra-300-treatment-in-fgfr3-mutant-
mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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